

Olorofim MIC variability testing conditions optimization

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Compound Focus: Olorofim

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Methodological Standardization & Validation

Adhering to standardized methods is the most critical step in obtaining reliable and reproducible **Olorofim** MIC data.

- Recommended Standards: **The EUCAST E.Def 9.3.1** broth microdilution method is the validated standard for testing **Olorofim** against moulds [1]. This method has been evaluated for key technical parameters [1].
- Technical Validation: Studies have shown that **Olorofim** MIC values show limited variation in EUCAST testing. The method is robust, with high inter-person agreement (92-94% within 1 dilution) and only discrete differences (≤ 1 dilution) observed when using different microtiter plates or drug lots [1].
- Endpoint Reading: **For moulds, MICs are based on 100% growth inhibition** for **Olorofim**, azoles, amphotericin B, and terbinafine. The Minimum Effective Concentration (MEC) is used for caspofungin [2].

The following diagram outlines the core workflow for **Olorofim** susceptibility testing based on EUCAST guidelines:

Olorofim's Antifungal Spectrum & MIC Variability

Olorofim's activity is not uniform across all fungal pathogens. Understanding this spectrum is key to selecting appropriate isolates for testing and interpreting results.

The table below summarizes the in vitro activity of **Olorofim** against various pathogenic fungi, highlighting its distinct spectrum [1] [2] [3].

Organism Group	Representative Species	Olorofim Activity & MIC Range	Key Notes
Aspergillus	<i>A. fumigatus</i> , <i>A. flavus</i> , <i>A. niger</i> , <i>A. terreus</i>	Potent activity (Modal MIC: 0.06 mg/L ; Range: <0.004 - 0.25 mg/L) [1]	Includes activity against azole-resistant isolates [3].
Fusarium	<i>F. solani</i> species complex	High MICs (Geometric mean: 0.581 µg/mL ; Range up to >16 µg/mL) [4] [1]	Shows the greatest resistance to Olorofim [4].
	<i>F. fujikuroi</i> species complex	Greater potency (Lower MICs) [4]	Intra- and inter-species variability is significant [4].
Rare Moulds	<i>Lomentospora prolificans</i> , <i>Scedosporium</i> spp.	Potent in vitro activity [3]	Important for difficult-to-treat infections [3].
Dermatophytes	e.g., <i>Trichophyton</i> spp.	MICs 0.03 - 0.06 mg/L [1]	Potent activity [1].
Yeasts	<i>Candida</i> spp., <i>Cryptococcus</i> spp.	No activity [2] [3]	Lacks activity due to target enzyme variation [3].
Mucorales	<i>Mucor</i> , <i>Rhizopus</i> spp.	No activity [3]	Lacks activity due to target enzyme variation [3].

Troubleshooting Common Experimental Issues

Here are answers to specific challenges you might encounter during **Olorofim** testing.

- **Unexpectedly high MICs with *Fusarium* isolates?** This is an expected and intrinsic property. There is significant intra- and inter-species variability, with the **F. solani species complex consistently showing the highest MICs** [4]. Ensure accurate species-level identification via multi-locus sequence typing (MLST) to correctly interpret your results against published data [4].
- **Interpreting MICs for *Fusarium*?** Due to high variability, do not extrapolate findings from one species complex to another. The geometric mean MIC for 253 *Fusarium* isolates was **0.581 µg/mL**, but this encompasses a very wide range from **0.015 µg/mL to >16 µg/mL** [4].
- **Testing *Olorofim* in combination with other antifungals?** Be aware of potential **unidirectional antagonism**.
 - **Mould-active azoles** (voriconazole, posaconazole, isavuconazole) can increase **Olorofim** MICs, though the resulting MICs often remain within the wild-type distribution [2].
 - This effect is strongest in **A. niger** [2].
 - The interaction is **indifferent** with fluconazole, terbinafine, and caspofungin against *Aspergillus*, and with fluconazole and voriconazole against *Candida* [2].

The relationships between **Olorofim** and other antifungals in combination therapy are complex, as illustrated below:

Advanced Considerations for Research

- **Mechanism of Action:** **Olorofim** is a first-in-class orotomide that inhibits the fungal enzyme **dihydroorotate dehydrogenase (DHODH)**, a key enzyme in the de novo biosynthesis of pyrimidines. This is a different target from all other antifungal classes [3].
- **Resistance:** Currently, intrinsic resistance to **Olorofim** is negligible in important *Aspergillus* species. The spontaneous rate of resistance in *A. fumigatus* is relatively low, and no significant cross-resistance with azoles has been detected [2].
- **Unexpected Activity Against Bacteria?** A recent study found **Olorofim** has a strong bactericidal effect against *Helicobacter pylori*, but surprisingly, its molecular target appears **not to be DHODH** in this bacterium. This suggests a potentially novel, unknown mechanism of action in bacteria that warrants further investigation [5].

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